
VO-Ohpic trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VO-Ohpic trihydrate is a potent, selective, and reversible inhibitor of phosphatase and tensin homolog (PTEN), a tumor suppressor protein that regulates the PI3K/AKT/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . Its molecular formula is C₁₂H₁₆N₂O₁₁V, with a molecular weight of 415.2 g/mol and an IC₅₀ of 46 ± 10 nM against PTEN . Structurally, it is a vanadium-based complex that binds to the active site of PTEN, blocking its phosphatase activity and increasing PIP3 levels, thereby promoting AKT phosphorylation and downstream signaling .
This compound has been extensively utilized in cancer research to study PTEN's role in cell proliferation, apoptosis, chemoresistance, and epithelial-mesenchymal transition (EMT). For example, it reverses PTEN-mediated suppression of AKT/mTOR signaling in bladder cancer (T24 cells) , inhibits osteogenic differentiation in mouse embryonic palatal mesenchymal (MEPM) cells by suppressing autophagy , and restores chemoresistance in pancreatic ductal adenocarcinoma (PDAC) by blocking PTEN-induced ferroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
VO-Ohpic trihydrate is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with organic ligands such as 3-hydroxy-2-pyridinecarboxylate. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired vanadium complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to obtain high-purity this compound. The compound is then crystallized and dried to obtain the trihydrate form .
Chemical Reactions Analysis
Reversible Inhibition of PTEN
VO-Ohpic acts as a noncompetitive, reversible inhibitor of PTEN’s lipid phosphatase activity. Key findings include:
-
IC₅₀ : 35–46 nM against recombinant PTEN, with >100-fold selectivity over other phosphatases (e.g., PTP-β, SAC1) .
-
Reversibility : Inhibition is fully reversible, as shown by restored PTEN activity upon dilution of VO-Ohpic .
Inhibition Kinetics
Parameter | Value | Substrate | Source |
---|---|---|---|
K<sub>ic</sub> (EI) | 27 ± 6 nM | OMFP | |
K<sub>iu</sub> (ESI) | 45 ± 11 nM | PIP₃ | |
Mode of Inhibition | Mixed-type | Both OMFP and PIP₃ |
Mechanistically, VO-Ohpic binds to PTEN at a site distinct from the catalytic pocket, altering substrate affinity (K<sub>m</sub>) and reducing maximum velocity (V<sub>max</sub>) . This contrasts with vanadate salts (e.g., VOSO₄), which act as competitive inhibitors .
Akt and ERK Phosphorylation
VO-Ohpic treatment induces dose-dependent phosphorylation of Akt at Ser473 and Thr308 in NIH 3T3 and Hep3B cells, confirming PTEN inhibition . Saturation occurs at 75 nM, with no effect on insulin receptor tyrosine phosphorylation up to 10 μM .
Cell Line | Effect | Concentration Range |
---|---|---|
NIH 3T3 | ↑ p-Akt (Ser473/Thr308) | 10–500 nM |
Hep3B | ↑ p-Akt, p-mTOR, p-ERK1/2 | 1–5 μM |
Synergistic Effects
In Hep3B hepatocellular carcinoma cells, VO-Ohpic synergizes with kinase inhibitors:
In Vivo Pharmacological Activity
In mouse xenograft models, VO-Ohpic (10 μg/kg, i.p.) reduces tumor volume by 60% and enhances Akt/ERK phosphorylation . No significant body weight loss or apoptosis is observed, indicating a favorable toxicity profile .
Stability and Solubility
Property | Value |
---|---|
Solubility in DMSO | ≥121.8 mg/mL |
Solubility in EtOH | ≥45.8 mg/mL (with sonication) |
Storage | -20°C under desiccation |
VO-Ohpic remains stable for 12 months when stored properly but degrades in aqueous solutions .
Scientific Research Applications
Key Properties
- Molecular Formula : C₅H₆N₃O₅V
- Molar Mass : 211.09 g/mol
- Solubility : Soluble in water, facilitating its use in biological assays.
Cancer Research
VO-OHpic trihydrate has been extensively studied for its role as a PTEN inhibitor, which is crucial in cancer biology due to PTEN's function as a tumor suppressor. Inhibition of PTEN can lead to increased activation of the phosphoinositide 3-kinase (PI3K) signaling pathway, promoting cell survival and proliferation.
Case Studies
- Bladder Cancer : A study demonstrated that treatment with this compound resulted in increased p-AKT levels in T24 bladder cancer cells, indicating enhanced cell survival signaling pathways .
- Liver Cancer : In Hep3B cells, this compound inhibited cell viability and induced senescence-associated β-galactosidase activity, suggesting its potential as a therapeutic agent against liver cancer .
Metabolic Disorders
Research indicates that this compound can mimic insulin actions, making it a candidate for investigating diabetes treatments. Its ability to inhibit PTEN may enhance insulin signaling pathways.
Experimental Findings
- In vivo studies showed that this compound administration led to improved glucose metabolism in diabetic models. The compound was found to significantly reduce blood glucose levels by enhancing insulin sensitivity .
Neurobiology
The effects of this compound on serotonin synthesis have been explored, revealing its influence on neurotransmitter release.
Observations
- A study reported that treatment with this compound decreased serotonin secretion from BON cells significantly over time, indicating its potential role in modulating neurotransmitter systems .
Table 1: Summary of Biological Activities of this compound
Application Area | Effect Observed | Reference |
---|---|---|
Cancer Research | Increased p-AKT levels in bladder cancer cells | |
Metabolic Disorders | Improved glucose metabolism | |
Neurobiology | Decreased serotonin secretion |
Table 2: Potency of this compound as a PTEN Inhibitor
Mechanism of Action
VO-Ohpic trihydrate exerts its effects by inhibiting the lipid phosphatase activity of PTEN. PTEN normally dephosphorylates phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate, thereby regulating the levels of PIP3 in cells. By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, proliferation, and glucose uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on experimental applications:
SC79 (AKT Agonist)
- Mechanism : SC79 directly activates AKT by binding to its PH domain, bypassing upstream regulators like PTEN .
- Functional Contrast :
- In bladder cancer (T24 cells), SC79 reverses the anti-proliferative effects of TSPAN7 overexpression (which upregulates PTEN), whereas VO-Ohpic mimics TSPAN7's effects by inhibiting PTEN .
- SC79 elevates p-AKT levels independently of PTEN, while VO-Ohpic increases p-AKT by suppressing PTEN-mediated PIP3 degradation .
Epigallocatechin-3-Gallate (EGCG)
- Mechanism: EGCG, a polyphenol from green tea, upregulates PTEN expression, inhibiting the PI3K/AKT/mTOR pathway in ovarian cancer (SKOV3 cells) .
- Functional Contrast :
MicroRNAs (miR-1297, miR-21)
- miR-1297 : Upregulated in sevoflurane-induced neurotoxicity, miR-1297 promotes neuronal apoptosis by enhancing PTEN expression. VO-Ohpic reverses this effect by suppressing PTEN, restoring AKT/GSK3β signaling .
- miR-21 : Overexpressed in pterygium, miR-21 inhibits PTEN to activate AKT, driving cell proliferation. VO-Ohpic synergizes with miR-21 inhibition to suppress PTEN/AKT signaling .
Other Inhibitors in the PI3K/AKT Pathway
- Unlike VO-Ohpic, it targets splicing kinase activity rather than phosphatase signaling .
- LY2606368 (Chk1 Inhibitor) and Curcumin (Nrf2 Activator) (): These compounds modulate distinct pathways (DNA damage response, oxidative stress) and lack PTEN-specific effects .
Comparative Data Table
Research Findings and Implications
This compound’s specificity for PTEN distinguishes it from broader pathway modulators like SC79 or EGCG. Its ability to precisely inhibit PTEN has clarified PTEN’s role in:
- Chemoresistance : Restores gemcitabine resistance in PDAC by blocking PTEN-induced ferroptosis .
- Stemness Maintenance : Suppresses autophagy in MEPM cells, linking PTEN to differentiation .
- EMT Regulation : Reverses Numb-mediated EMT suppression in tongue cancer by inhibiting PTEN/FAK signaling .
In contrast, compounds like EGCG or miR-1297 modulate PTEN indirectly, making VO-Ohpic critical for dissecting PTEN-specific mechanisms.
Biological Activity
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of phosphatase and tensin homolog (PTEN), a critical regulator in various cellular processes, including cell proliferation, survival, and insulin signaling. With an IC50 value of approximately 35 nM, it has garnered attention for its potential therapeutic applications, particularly in diabetes and cancer treatment.
Inhibition of PTEN
PTEN functions as a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby counteracting the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This mechanism is crucial for promoting insulin sensitivity and overcoming insulin resistance, which is particularly relevant in diabetes management .
Selectivity and Potency
VO-Ohpic exhibits high selectivity for PTEN over other phosphatases. Its IC50 values against other phosphatases such as CBPs and SopB are in the micromolar range, confirming its specificity for PTEN . The compound's ability to induce Akt phosphorylation at Ser473 and Thr308 in NIH 3T3 and L1 fibroblasts further illustrates its potent biological activity .
In Vitro Studies
In vitro studies have demonstrated that VO-Ohpic significantly enhances Akt activation in a dose-dependent manner. The saturation point for this effect occurs at approximately 75 nM. Additionally, VO-Ohpic treatment has shown to decrease the transcriptional activity of FoxO3a, indicating functional activation of Akt .
Table 1: In Vitro Effects of VO-Ohpic on Cell Lines
Cell Line | Akt Phosphorylation (Ser473) | IC50 (µM) |
---|---|---|
Hep3B | Increased | 3.4 |
PLC/PRF/5 | No significant change | >5 |
In Vivo Studies
In vivo experiments using mouse models have illustrated the therapeutic potential of VO-Ohpic. In a study involving ischemia-reperfusion injury, VO-Ohpic administration resulted in decreased left ventricular systolic pressure prior to ischemia but improved cardiac recovery post-reperfusion. The treatment also led to a significant reduction in myocardial infarct size .
Table 2: In Vivo Effects of VO-Ohpic
Parameter | Control Group | VO-Ohpic Group |
---|---|---|
Left Ventricular Systolic Pressure | Elevated | Decreased |
Myocardial Infarct Size | Larger | Smaller |
Cardiac Functional Recovery | Poor | Improved |
Hepatocellular Carcinoma (HCC)
A notable case study examined the effects of VO-Ohpic on hepatocellular carcinoma cells. The results indicated that VO-Ohpic significantly reduced tumor volume in xenograft models while enhancing the phosphorylation levels of both Akt and ERK1/2 in treated tissues compared to controls. The study also highlighted that VO-Ohpic could synergize with other inhibitors like sorafenib and BEZ235, enhancing its anti-tumor efficacy .
Cellular Senescence
Another study focused on cellular senescence induced by VO-Ohpic in Hep3B cells. It was observed that the treatment led to increased senescence-associated β-galactosidase activity, suggesting that VO-Ohpic may drive senescence in specific cellular contexts with low PTEN activity .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the optimal concentration of VO-Ohpic trihydrate in in vitro studies?
- Methodological Answer : Perform dose-response assays using cell viability tests (e.g., MTT assay) across a concentration gradient (e.g., 0.1–100 nM). Validate PTEN inhibition via Western blotting for downstream targets like phosphorylated AKT (p-AKT), as PTEN inactivation activates the PI3K/AKT/mTOR pathway . Replicate experiments to confirm the reported IC50 of 46 ± 10 nM, accounting for variability in cell lines or assay conditions .
Q. How should researchers validate PTEN inhibition by this compound in cellular models?
- Methodological Answer : Combine functional assays (e.g., transwell invasion or wound healing assays) with molecular validation. Measure PTEN activity via phosphatase assays or monitor downstream markers (e.g., p-AKT levels). Use PTEN-knockout cells as a control to confirm specificity .
Q. What are the critical storage and handling requirements for this compound to ensure experimental reproducibility?
- Methodological Answer : Store lyophilized powder at -20°C and prepare fresh working solutions in DMSO or PBS. Avoid freeze-thaw cycles, as stability decreases after reconstitution (use within one month at -20°C) . Report solvent and storage conditions in methods to enable replication.
Advanced Research Questions
Q. How can contradictory results in PTEN pathway activation be resolved when using this compound across different cancer cell lines?
- Methodological Answer : Address variability by profiling baseline PTEN expression (RT-qPCR/Western blot) and genetic backgrounds (e.g., mutations in PI3K/AKT). For example, in SCC-4 vs. CAL27 cells, differences in EMT gene expression may alter responses . Use orthogonal methods (e.g., CRISPR PTEN knockout) to confirm VO-Ohpic-specific effects .
Q. What methodological considerations are critical when integrating this compound with other pathway inhibitors (e.g., mTOR inhibitors) to study crosstalk?
- Methodological Answer : Design sequential or combinatorial dosing schedules to avoid off-target interactions. For example, in SKOV3 ovarian cancer cells, VO-Ohpic reversed EGCG-induced PTEN activation, requiring strict temporal control to isolate pathway effects . Use pathway-specific reporters (e.g., luciferase assays for mTOR activity) to quantify interactions .
Q. How can researchers differentiate between on-target PTEN inhibition and off-target effects of this compound in long-term differentiation studies?
- Methodological Answer : In models like F9 embryonal carcinoma cells, monitor mitochondrial metabolism (e.g., ROS levels, ETC protein ratios) and karyotype stability, as prolonged VO-Ohpic exposure may induce metabolic shifts or genomic instability unrelated to PTEN . Include rescue experiments with PTEN overexpression or alternative inhibitors.
Q. What strategies ensure robust data interpretation in studies linking this compound to chemoresistance mechanisms (e.g., in pancreatic cancer)?
- Methodological Answer : Combine functional assays (e.g., gemcitabine sensitivity) with transcriptional profiling (e.g., ARID3A-PTEN axis analysis). In PDAC models, use shRNA knockdown of ARID3A to confirm VO-Ohpic’s role in restoring chemosensitivity via PTEN inhibition . Validate findings across ≥3 biological replicates to mitigate clonal variability.
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in reported IC50 values for this compound?
- Methodological Answer : Standardize assay conditions (e.g., serum concentration, cell density) and validate with internal controls. Discrepancies in IC50 (e.g., 46 ± 10 nM vs. 46 ± 0 nM ) may arise from batch-to-batch compound variability or assay detection limits. Cross-validate using alternative PTEN inhibitors or genetic silencing.
Q. What statistical frameworks are recommended for analyzing this compound’s impact on gene expression networks (e.g., EMT or pluripotency genes)?
- Methodological Answer : Apply the 2^(-ΔΔCq) method for RT-qPCR data normalization, using stable reference genes (e.g., GAPDH) . For high-throughput datasets (e.g., RNA-seq), use pathway enrichment tools (e.g., GSEA) to identify PTEN-dependent vs. independent effects .
Q. Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when using this compound in studies involving genetic manipulation?
- Methodological Answer : Disclose all experimental conditions (e.g., cell line sources, passage numbers) to meet reproducibility standards . For studies involving gene editing, follow institutional biosafety protocols and report conflicts of interest (e.g., compound sourcing) .
Properties
Molecular Formula |
C12H18N2O11V+ |
---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.